molecular formula C21H34BrNO2 B3047914 Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide CAS No. 148753-80-4

Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide

Cat. No.: B3047914
CAS No.: 148753-80-4
M. Wt: 412.4 g/mol
InChI Key: NGRNLZCYRVFRFP-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

12-pyridin-1-ium-1-yldodecyl 2-methylprop-2-enoate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34NO2.BrH/c1-20(2)21(23)24-19-15-10-8-6-4-3-5-7-9-12-16-22-17-13-11-14-18-22;/h11,13-14,17-18H,1,3-10,12,15-16,19H2,2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRNLZCYRVFRFP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432423
Record name Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148753-80-4
Record name Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide typically involves the reaction of pyridine with a long-chain alkyl halide, followed by esterification with methacrylic acid. The reaction conditions often require a solvent such as acetonitrile and a catalyst like triethylamine to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and radical initiators. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide involves its ability to interact with cell membranes and proteins. The pyridinium ion can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, the methacrylate group allows the compound to participate in polymerization reactions, forming materials with unique mechanical and chemical properties .

Comparison with Similar Compounds

Comparison with Similar Pyridinium Bromide Compounds

Structural and Functional Variations

Key Structural Differences :
Compound Name Alkyl Chain Length Functional Group Molecular Weight (g/mol) Key Applications
Target Compound Dodecyl (C12) Methacryloyloxy ester 412.40 Polymerization, Surfactant
1-Hexadecylpyridinium bromide Hexadecyl (C16) None (simple alkyl chain) 384.44 Surfactant, Antimicrobial
Dodecylpyridinium bromide Dodecyl (C12) None (simple alkyl chain) 348.34 Hydrolysis catalysis
Dimeric Pyridinium Bromides (e.g., 1–4) Variable Dimeric pyridinium cores <500 Anticancer agents
N-Benzyl-4-(dimethylamino)pyridinium bromide Benzyl Dimethylamino substituent ~350–400 Catalytic oxidation
Critical Observations :
  • Chain Length vs. Phase Behavior : Longer alkyl chains (e.g., C16 in 1-hexadecylpyridinium bromide) increase transition temperatures to isotropic phases compared to shorter chains (e.g., C12 in the target compound) .
  • This property is absent in compounds like dodecylpyridinium bromide .
  • Dimeric vs. Monomeric Structures: Dimeric pyridinium bromides (e.g., compounds 1–4) exhibit anticancer activity via Ca²⁺ signaling pathways, whereas monomeric analogues like the target compound lack reported antiproliferative data .
Thermal Stability and Phase Behavior :
  • The target compound’s dodecyl chain and ester group likely lower its isotropic phase transition temperature compared to longer-chain analogues (e.g., C16PyBr) .
  • Solubility : The methacryloyloxy group may reduce aqueous solubility relative to unsubstituted alkyl pyridinium bromides but enhance compatibility with organic solvents.
Reactivity and Catalytic Performance :
  • Nucleophilic Reactivity : In hydrolysis of p-nitrophenyl acetate (PNPA), dodecylpyridinium bromide (C12 chain) shows moderate nucleophilic activity. The target compound’s ester group could alter reactivity through steric or electronic effects, though direct data are lacking .
  • Catalytic Applications: N-Alkyl pyridinium salts with electron-donating groups (e.g., dimethylamino in compound e from ) exhibit superior catalytic activity in methyl aromatic hydrocarbon oxidation. The target compound’s methacryloyloxy group may offer unique catalytic pathways.
Drug-Like Properties :
  • Lipinski’s Rules : The target compound (MW = 412.40) complies with Lipinski’s criteria (MW < 500), similar to dimeric pyridinium bromides .

Biological Activity

Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide (CAS No. 148753-80-4) is a pyridinium salt characterized by its surfactant and emulsifying properties. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its unique structure and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H34BrNO2. It features a long-chain dodecyl group attached to a pyridinium ion, which contributes to its surfactant properties. The methacrylate moiety allows for polymerization, making it versatile for industrial applications.

PropertyValue
Molecular FormulaC21H34BrNO2
CAS Number148753-80-4
IUPAC Name12-pyridin-1-ium-1-yldodecyl 2-methylprop-2-enoate; bromide
SolubilitySoluble in organic solvents

The biological activity of this compound primarily stems from its interaction with cell membranes. The pyridinium ion can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, the methacrylate group enables participation in polymerization reactions, which can enhance mechanical and chemical properties in various formulations.

Antimicrobial Activity

Pyridinium salts have been studied for their antimicrobial properties. The disruption of microbial membranes by the cationic charge of the pyridinium ion is a key mechanism through which these compounds exert their effects. Research indicates that this compound may be effective against a range of pathogens, including bacteria and fungi.

Applications in Research and Industry

1. Surfactant and Emulsifier:

  • Used in various chemical processes due to its ability to reduce surface tension and stabilize emulsions.

2. Biological Studies:

  • Enhances the solubility of hydrophobic compounds in biological assays.

3. Pharmaceutical Formulations:

  • Improves drug delivery systems by increasing the solubility and stability of active pharmaceutical ingredients.

4. Polymer Production:

  • Participates in polymerization reactions to create materials with tailored properties for specific applications.

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various pyridinium salts, including this compound. Results indicated that this compound demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents.

Case Study 2: Drug Delivery Systems
In a recent formulation study, this compound was incorporated into lipid-based drug delivery systems. The study found that it improved the bioavailability of poorly soluble drugs by enhancing their solubilization and stability during storage.

Comparative Analysis with Similar Compounds

CompoundAntimicrobial ActivityApplication Area
Pyridinium, 1-[12-(Methacryloyloxy)dodecyl]-bromide ModerateSurfactant
Quaternary Ammonium Compounds HighAntiseptics
Pyridine Derivatives VariablePharmaceuticals

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide
Reactant of Route 2
Reactant of Route 2
Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.